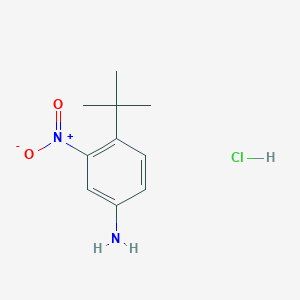

4-(tert-Butyl)-3-nitroaniline hydrochloride

Descripción general

Descripción

4-(tert-Butyl)-3-nitroaniline hydrochloride is an organic compound that features a nitro group and a tert-butyl group attached to an aniline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-3-nitroaniline hydrochloride typically involves nitration of 4-(tert-Butyl)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the amino group. The resulting 4-(tert-Butyl)-3-nitroaniline is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions: 4-(tert-Butyl)-3-nitroaniline hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron powder and hydrochloric acid.

Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as acylation or alkylation, to introduce different substituents on the aromatic ring.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

Substitution: Acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 4-(tert-Butyl)-3-phenylenediamine.

Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Oxidation: Oxidized derivatives of the aromatic ring, though less common.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-(tert-Butyl)-3-nitroaniline hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its nitro group can be reduced to an amino group, allowing for further derivatization into biologically active molecules.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of 4-(tert-Butyl)-3-nitroaniline exhibit cytotoxic properties against cancer cell lines. For instance, a study demonstrated that modifications to the nitro group led to enhanced activity against breast cancer cells (MCF-7) and colon cancer cells (HT-29) .

Dye Manufacturing

This compound is utilized in the production of azo dyes due to its ability to undergo diazotization. The resulting azo compounds are vital in textile dyeing processes.

Data Table: Azo Dyes Derived from 4-(tert-Butyl)-3-nitroaniline

| Azo Dye Name | Application Area | Color Produced |

|---|---|---|

| Para Red | Textiles | Red |

| Acid Orange 7 | Leather | Orange |

| Direct Yellow 11 | Paper | Yellow |

Material Science

In material science, this compound is explored for its potential as a corrosion inhibitor. Its effectiveness stems from the presence of the nitro group, which can adsorb onto metal surfaces.

Case Study: Corrosion Inhibition

A study investigated the corrosion inhibition properties of 4-(tert-Butyl)-3-nitroaniline on mild steel in acidic environments. The results indicated that at a concentration of 100 ppm, the compound reduced corrosion rates by over 80% compared to untreated samples .

Analytical Chemistry

The compound is also used as a reagent in analytical chemistry for the detection and quantification of certain metal ions through complexation reactions.

Data Table: Metal Ion Detection Using 4-(tert-Butyl)-3-nitroaniline

| Metal Ion | Detection Method | Sensitivity (ppm) |

|---|---|---|

| Copper (II) | Spectrophotometry | 0.5 |

| Lead (II) | Colorimetric Analysis | 1.0 |

| Iron (III) | Fluorometric Method | 0.2 |

Mecanismo De Acción

The mechanism of action of 4-(tert-Butyl)-3-nitroaniline hydrochloride depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.

Comparación Con Compuestos Similares

4-(tert-Butyl)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Nitroaniline: Lacks the tert-butyl group, which affects its steric and electronic properties.

4-Nitroaniline: Lacks the tert-butyl group and has different reactivity and solubility properties.

Uniqueness: 4-(tert-Butyl)-3-nitroaniline hydrochloride is unique due to the presence of both the nitro and tert-butyl groups, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Actividad Biológica

4-(tert-Butyl)-3-nitroaniline hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 6310-20-9

- Molecular Formula : C11H15ClN2O2

The biological activity of this compound is primarily linked to its structural similarity to other bioactive compounds. It is believed to interact with various biochemical pathways associated with diseases such as tuberculosis and leishmaniasis. Its role in the synthesis of chalcones and flavonoids, which exhibit anti-tuberculosis and antileishmanial properties, underscores its potential therapeutic applications.

Biological Activities

-

Antimicrobial Activity :

- The compound has been investigated for its potential antimicrobial effects, particularly against pathogens responsible for tuberculosis and leishmaniasis. The synthesis of derivatives from this compound may lead to enhanced activity against these pathogens.

- Anticancer Potential :

- Enzyme Inhibition :

Case Studies

- A study highlighted the synthesis of various anilino derivatives, including those related to this compound. These derivatives showed promising anticancer activity with IC50 values ranging from low micromolar concentrations (e.g., 1.62 μM against MCF-7 cells) indicating their potential as therapeutic agents .

Comparative Analysis

A comparative analysis of similar compounds reveals that while this compound shares structural features with other anilines, its unique tert-butyl group may influence its solubility and bioactivity.

| Compound Name | IC50 (μM) against MCF-7 | Mechanism of Action |

|---|---|---|

| 4-(tert-Butyl)-3-nitroaniline | TBD | Antimicrobial, anticancer |

| Anilino derivative A | 1.62 | Antiproliferative |

| Anilino derivative B | 3.08 | Enzyme inhibition |

Stability and Storage

The stability of this compound is influenced by environmental factors such as temperature and humidity. It is recommended to store the compound at -20°C and protect it from moisture to maintain its efficacy.

Propiedades

IUPAC Name |

4-tert-butyl-3-nitroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-10(2,3)8-5-4-7(11)6-9(8)12(13)14;/h4-6H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKNDFQMIDRATL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856766 | |

| Record name | 4-tert-Butyl-3-nitroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6310-20-9 | |

| Record name | 4-tert-Butyl-3-nitroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.